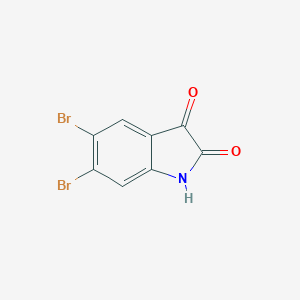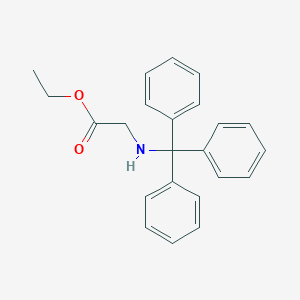
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves several steps. The starting materials typically include 3-chloro-4-isopentyloxybenzene and acetohydroxamic acid. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves the inhibition of the enzyme urease. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the production of ammonia, which can lead to a decrease in pH and ammonia levels in the environment where urease-producing organisms are present .
Comparison with Similar Compounds
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid can be compared to other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar urease inhibitory effects.
Hydroxyurea: A compound that also inhibits urease but has different chemical properties and applications.
The uniqueness of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
15560-63-1 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChI Key |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Key on ui other cas no. |
15560-63-1 |
Synonyms |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















